
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide, also known as AZD-8797, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the inhibition of the enzyme 12-lipoxygenase (12-LOX). 12-LOX is an enzyme that is involved in the production of pro-inflammatory mediators and is upregulated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting 12-LOX, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide reduces the production of pro-inflammatory mediators and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its potent anti-inflammatory and anti-cancer effects, making it a promising therapeutic agent for various diseases. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a good safety profile in preclinical studies. However, one limitation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 12-LOX, which may have improved efficacy and fewer side effects compared to 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. Additionally, the therapeutic potential of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Furthermore, the development of novel drug delivery systems for 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide may improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 5-(1-azepanylcarbonyl)-2-methylbenzenesulfonamide with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, resulting in the formation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. The purity of the compound is typically achieved through recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-12-17(20(23)22-13-7-2-3-8-14-22)15-19(16)26(24,25)21-18-9-5-4-6-10-18/h4-6,9-12,15,21H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUEISOXTZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
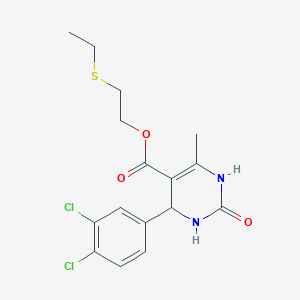
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
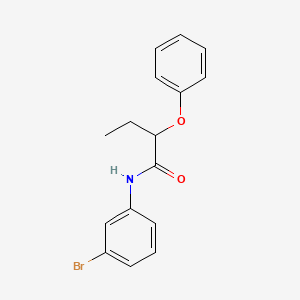
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
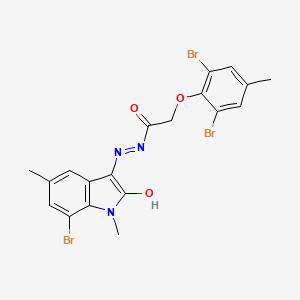
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)
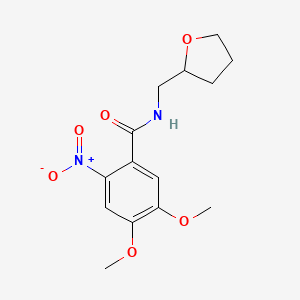
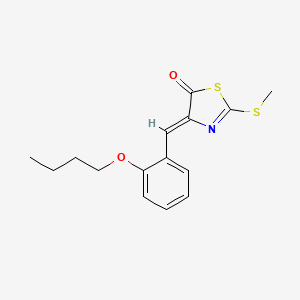
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)